Cas no 2679920-46-6 (rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid)

rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2679920-46-6
- EN300-28273237
- rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
- rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid
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- インチ: 1S/C10H15NO4/c1-3-6-15-10(14)11-7(2)4-5-8(11)9(12)13/h3,7-8H,1,4-6H2,2H3,(H,12,13)/t7-,8-/m1/s1
- InChIKey: GBBFRMVGMSSZOH-HTQZYQBOSA-N
- SMILES: O(CC=C)C(N1[C@@H](C(=O)O)CC[C@H]1C)=O
計算された属性
- 精确分子量: 213.10010796g/mol
- 同位素质量: 213.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 1.3
rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273237-0.5g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
Enamine | EN300-28273237-10.0g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-28273237-1g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 1g |
$1129.0 | 2023-09-09 | ||
Enamine | EN300-28273237-0.05g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-28273237-10g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 10g |
$4852.0 | 2023-09-09 | ||
Enamine | EN300-28273237-1.0g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28273237-5.0g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-28273237-0.25g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-28273237-2.5g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-28273237-0.1g |
rac-(2R,5R)-5-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2679920-46-6 | 95.0% | 0.1g |
$993.0 | 2025-03-19 |
rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acidに関する追加情報
Rac-(2R,5R)-5-Methyl-1-(Prop-2-En-1-Yloxy)Carbonylpyrrolidine-2-Carboxylic Acid: A Comprehensive Overview
The compound rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid, identified by the CAS number 2679920-46-6, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatility in organic synthesis and their role as intermediates in the production of pharmaceuticals, agrochemicals, and industrial materials.
The structure of rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring system with specific stereochemistry at the 2R and 5R positions. The presence of a methyl group at the 5-position and a propenoyloxy group attached to the carbonyl at position 1 adds complexity to its molecular architecture. This configuration not only influences the physical properties of the compound but also plays a crucial role in its reactivity and biological activity.
Recent studies have highlighted the potential of this compound in drug discovery. Its unique stereochemistry makes it an attractive candidate for exploring enantioselective reactions, which are critical in the development of chiral pharmaceuticals. Researchers have reported that rac-(2R,5R)-5-methyl derivatives exhibit promising activity in inhibiting certain enzymes associated with neurodegenerative diseases. These findings underscore the importance of stereochemical control in medicinal chemistry.
In addition to its pharmacological applications, rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid has shown potential in agricultural chemistry. Its ability to act as a plant growth regulator has been explored in recent experiments. By modulating plant hormone pathways, this compound could offer a sustainable solution for enhancing crop yields and improving stress tolerance in plants.
The synthesis of this compound involves a multi-step process that combines principles from both organic and stereochemical synthesis. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the introduction of stereochemistry via asymmetric induction techniques. Recent advancements in catalytic asymmetric synthesis have made it possible to produce this compound with high enantiomeric excess, which is essential for its application in chiral resolution studies.
From an environmental perspective, rac-(2R,5R)-5-methyl derivatives have been studied for their biodegradability and eco-friendly properties. Researchers have found that under specific conditions, these compounds can undergo enzymatic degradation without releasing harmful byproducts. This characteristic makes them suitable candidates for green chemistry initiatives aimed at reducing environmental impact.
In conclusion, rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure, coupled with its stereochemical properties, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemical science.
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